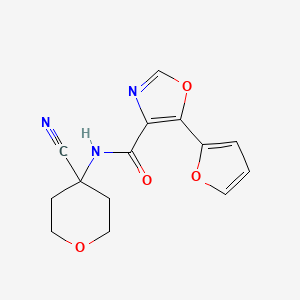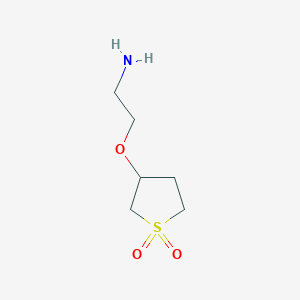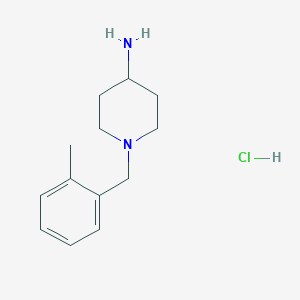![molecular formula C29H25FN4O3S B2457559 N-(4-fluorobenzyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034472-26-7](/img/structure/B2457559.png)
N-(4-fluorobenzyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H25FN4O3S and its molecular weight is 528.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
A novel series of compounds, including derivatives related to the specified chemical structure, have been synthesized for selective imaging of the translocator protein (18 kDa) using Positron Emission Tomography (PET). These compounds, designed with specific structural features like fluorine substitution, allow for in vivo imaging and have shown promise in the development of radioligands like [18F]PBR111. Such advancements facilitate the non-invasive study of biological targets in various diseases, including neurodegenerative disorders, through advanced imaging techniques (Dollé et al., 2008).
Anticancer Activity
Research has identified certain derivatives of the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide class, structurally related to the specified compound, exhibiting significant anticancer properties. By attaching different aryloxy groups to the pyrimidine ring, researchers have developed compounds with appreciable cancer cell growth inhibition activities across various cancer cell lines. This approach aims to discover new anticancer agents that could potentially lead to more effective therapies (Al-Sanea et al., 2020).
Antimicrobial and Antifungal Properties
A new series of compounds incorporating thienopyrimidine linked with rhodanine derivatives, showing structural similarities, has demonstrated potent antimicrobial and antifungal activities. These compounds have been synthesized and tested against various bacterial and fungal strains, offering a promising avenue for the development of new antimicrobial agents. Such research is critical in addressing the growing challenge of antimicrobial resistance and identifying novel therapeutic options (Kerru et al., 2019).
Synthesis and Evaluation of Anti-Inflammatory Compounds
Further investigations have focused on synthesizing novel compounds with anti-inflammatory activity. By exploring different substitutions and structural modifications, researchers aim to discover new compounds that can effectively modulate inflammatory responses, which is crucial for treating various inflammatory diseases. Such efforts contribute to the broader search for safer and more effective anti-inflammatory drugs (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O3S/c1-37-23-9-5-6-20(14-23)17-34-28(36)27-26(24(16-32-27)21-7-3-2-4-8-21)33-29(34)38-18-25(35)31-15-19-10-12-22(30)13-11-19/h2-14,16,32H,15,17-18H2,1H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBITUNJIOATEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2457476.png)


![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
![N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2457481.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2457491.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2457492.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone oxalate](/img/structure/B2457493.png)

![2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2457495.png)
![6-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2457497.png)
